Perfluoro-2-methylpentane
Overview
Description
Perfluoro-2-methylpentane is a highly fluorinated organic compound with the molecular formula C6F14. It is also known by other names such as 2-(Trifluoromethyl)perfluoropentane, Perfluoro(2-methylpentane), and Tetradecafluoro-2-methylpentane . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It’s known that the introduction of the trifluoromethyl group increases the compound’s inertness, enhancing its stability against oxidizing and reducing agents . It also exhibits a certain degree of electron affinity and lipophilicity .
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a class of compounds to which perfluoro-2-methylpentane belongs, have been associated with various effects on the immune system .
Result of Action
It’s known that it’s commonly used as a reagent or solvent in organic synthesis, where it can serve as a source of fluorine or as an additive to control reaction rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro-2-methylpentane typically involves the fluorination of appropriate precursors. One common method involves the reaction of perfluoro-2,3-epoxy-2-methylpentane with methyl methanesulfonate . The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar precursors and reaction conditions. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2-methylpentane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used to replace fluorine atoms with other nucleophiles.
Electrophilic Substitution: Strong electrophiles like sulfur trioxide can react with the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives of the compound.
Scientific Research Applications
Perfluoro-2-methylpentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and inertness.
Biology: The compound’s unique properties make it useful in studying fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated compounds often explores their potential as imaging agents or drug delivery systems.
Industry: It is employed in the production of specialized materials, including fluoropolymers and coatings, due to its chemical resistance and thermal stability
Comparison with Similar Compounds
Similar Compounds
Perfluorohexane (C6F14): Similar in structure but lacks the trifluoromethyl group.
Perfluorooctane (C8F18): Longer carbon chain with similar fluorination.
Perfluorodecalin (C10F18): Contains a bicyclic structure with extensive fluorination
Uniqueness
Perfluoro-2-methylpentane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMKEZVKFJNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF2CF2CF3, C6F14 | |
Record name | Pentane, 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188992 | |
Record name | Perfluoroisohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-04-4 | |
Record name | Perfluoro(2-methylpentane) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoroisohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroisohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROISOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698P33664Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric significance of perfluoro-2-methylpentane?
A1: this compound, like other PFCs, is a potent greenhouse gas. While present in the atmosphere at parts per trillion levels, its emissions contribute significantly to the total CO2 equivalent. [, ] Although recent growth rates are lower compared to the 1990s, atmospheric mixing ratios of this compound continue to increase, highlighting the importance of understanding and mitigating its emissions. [, ]
Q2: Are there different forms of this compound in the atmosphere?
A2: Yes, research indicates the existence of isomers of this compound in the atmosphere. [, ] This discovery, made possible by advances in analytical techniques, underscores the complexity of PFC emissions and the need for accurate isomer-specific analysis for a comprehensive understanding of their atmospheric impact. [, ]
Q3: How is this compound formed?
A3: this compound can be synthesized through the fluorination of hexafluoropropene oligomers. [] Specifically, reacting hexafluoropropene dimers with elemental fluorine at -78°C yields this compound. [] Another study demonstrated the formation of this compound as a product when perfluoropropene is used as a scavenger for thermal 18F-species in hot atom 18F-systems with gaseous perfluoroalkanes. []
Q4: Has this compound been studied in the context of radiation chemistry?
A4: Yes, research has investigated the use of this compound as a matrix in electron paramagnetic resonance (EPR) studies. [] It has been used to trap and analyze selectively deuterated solute cations, such as 2-methylbutane, 3-methylpentane, and 3-methylhexane cations, generated through γ-irradiation. [] This research highlights the role of this compound in understanding the behavior of radical species.
Q5: What are the physicochemical properties of this compound?
A5: Studies have focused on determining the physical properties of this compound. [, ] Its volumetric properties, including vapor pressure, have been measured at various temperatures and pressures. [] Research has also investigated its infrared absorption cross-sections at different temperatures. [] This data is crucial for understanding its behavior in various applications and environments.
Q6: How does this compound behave in mixtures with other substances?
A6: The behavior of this compound in binary mixtures has been investigated to determine vapor-liquid equilibrium data. [] Research has shown that a mixture of this compound and perfluorooctane behaves nearly ideally. [] This information is valuable for predicting the behavior of this compound in complex mixtures and for developing separation processes.
Q7: What are the environmental concerns associated with this compound?
A7: this compound, like other PFCs, is recognized as a potent greenhouse gas with a long atmospheric lifetime. [, ] Its increasing atmospheric abundance raises concerns about its contribution to climate change. [, ] Research into the sources of this compound emissions is ongoing, but current knowledge suggests that they are primarily anthropogenic and remain poorly constrained. [, ] This highlights the need for improved emission inventories and mitigation strategies to reduce the environmental impact of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.